Acrylic Acid

Beschreibung

This compound is a alpha,beta-unsaturated monocarboxylic acid that is ethene substituted by a carboxy group. It has a role as a metabolite. It is a conjugate acid of an acrylate.

A α,β-unsaturated monocarboxylic acid that is ethene substituted by a carboxy group.

This compound is used in the manufacture of plastics, paint formulations, and other products. Exposure occurs primarily in the workplace. It is a strong irritant to the skin, eyes, and mucous membranes in humans. No information is available on the reproductive, developmental, or carcinogenic effects of this compound in humans. Animal cancer studies have reported both positive and negative results. EPA has not classified this compound for carcinogenicity.

This compound has been reported in Cocos nucifera, Gynerium sagittatum, and other organisms with data available.

RN given refers to parent cpd

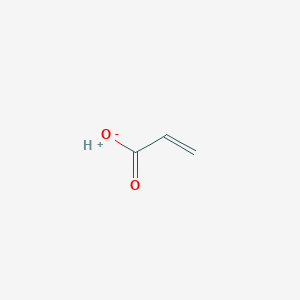

Structure

3D Structure

Eigenschaften

IUPAC Name |

prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O2/c1-2-3(4)5/h2H,1H2,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIXOWILDQLNWCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25568-87-0, 25584-52-5, 9003-01-4, Array, 9003-01-4 (Parent) | |

| Record name | 2-Propenoic acid, homopolymer, syndiotactic | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25568-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, homopolymer, isotactic | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25584-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(acrylic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acrylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, homopolymer, calcium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025987557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0039229 | |

| Record name | Acrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0039229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid or solid (below 55 degrees F) with a distinctive, acrid odor; Note: Shipped with an inhibitor (e.g., hydroquinone) since it readily polymerizes; [NIOSH], Liquid, COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless liquid or solid (below 55 °F) with a distinctive, acrid odor., Colorless liquid or solid (below 55 °F) with a distinctive, acrid odor. [Note: Shipped with an inhibitor (e.g., hydroquinone) since it readily polymerizes.] | |

| Record name | Acrylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/67 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Acrylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031647 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ACRYLIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0688 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACRYLIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/688 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acrylic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0013.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

142 °C, BP: 122.0 °C at 400 mm Hg; 103.3 °C at 200 mm Hg; 86.1 °C at 100 mm Hg; 66.2 °C at 40 mm Hg; 39.0 °C at 10 mm Hg; 27.3 °C at 5 mm Hg, 141.20 °C. @ 760.00 mm Hg, 141 °C, 286 °F | |

| Record name | Acrylic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02579 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acrylic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1421 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acrylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031647 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ACRYLIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0688 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACRYLIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/688 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acrylic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0013.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

50 °C, 54 °C (open cup), 122 °F (50 °C) (open cup), 48-55 °C c.c., 121 °F | |

| Record name | Acrylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/67 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Acrylic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1421 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACRYLIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0688 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACRYLIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/688 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acrylic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0013.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Miscible with alcohol, and ether, Miscible with ethanol, ethyl ether; soluble in acetone, benzene, carbon tetrachloride, Miscible with chloroform, Miscible with water /1X10+6 mg/L/ at 25 °C, 1000 mg/mL, Solubility in water: miscible, Miscible | |

| Record name | Acrylic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02579 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acrylic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1421 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acrylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031647 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ACRYLIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0688 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Acrylic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0013.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.0511 g/cu cm at 20 °C, Liquid heat capacity: 0.460 BTU/lb-F at 106 °F; Saturated vapor density: 0.00106 lb/cu ft at 70 °F; Ideal gas heat capacity: 0.257 BTU/lb-F at 75 °F, Bulk density: 8.6 lb/gal at 20 °C, Relative density (water = 1): 1.05, 1.05 | |

| Record name | Acrylic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1421 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACRYLIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0688 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACRYLIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/688 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acrylic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0013.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.5 (Air = 1), Relative vapor density (air = 1): 2.5 | |

| Record name | Acrylic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1421 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACRYLIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0688 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

3.97 [mmHg], 3.97 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 413, 3 mmHg | |

| Record name | Acrylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/67 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Acrylic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1421 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACRYLIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0688 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACRYLIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/688 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acrylic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0013.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

... Typical commercial glacial acrylic acid contains 98.0% by wt acrylic acid, max of 0.5% by wt water and 0.045-0.055 mg/kg (ppm) of the inhibitor hydroquinone monomethyl ether., < 0.05% w/w water, < 0.05% w/w propionic acid, < 0.2% w/w acetic acid, < 0.5% w/w dimers of acrylic acid; (additives) < 0.02% hydroquinone monomethylether, Commercial acrylic acid also contains a small amount of polymerization inhibitors, usually hydroquinone monomethyl ether (methoxyphenol). This is a known skin sensitizer in guinea-pigs ... Other inhibitors used with acrylic acid have also been reported to have skin-sensitizing properties, namely phenothiazine ... and diphenyl-p-phenylenediamine ... However, it is unclear whether the small amount of one of these inhibitors present (0.02-0.1%) could contribute to the skin-sensitizing properties of commercial acrylic acid. | |

| Record name | Acrylic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1421 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Acrid liquid, Liquid, Colorless liquid, Colorless liquid or solid (below 55 degrees F) | |

CAS No. |

59913-86-9, 79-10-7, 25987-55-7, 9003-01-4 | |

| Record name | Diacrylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59913-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acrylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acrylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, homopolymer, calcium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025987557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acrylic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02579 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Polyacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165257 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Polyacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114472 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Polyacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112123 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Polyacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112122 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Polyacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106037 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Polyacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106036 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Polyacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106035 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Polyacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106034 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ACRYLIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4765 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acrylic acid | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/acrylic-acid-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Acrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0039229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.071 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACRYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J94PBK7X8S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Acrylic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1421 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acrylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031647 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ACRYLIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0688 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACRYLIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/688 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acrylic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/AS42C1D8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

13.56 °C, 13 °C, 14 °C, 55 °F | |

| Record name | Acrylic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02579 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acrylic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1421 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acrylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031647 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ACRYLIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0688 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACRYLIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/688 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acrylic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0013.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

The Genesis of a Monomer: An In-depth Technical Guide to the History and Discovery of Acrylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the history and discovery of acrylic acid, a cornerstone monomer in the chemical industry. The document details the evolution of its synthesis, from early laboratory curiosities to modern industrial-scale production. Quantitative data is presented in structured tables for comparative analysis, and detailed methodologies for key synthetic routes are provided. Visual diagrams generated using Graphviz illustrate historical timelines and experimental workflows to facilitate a deeper understanding of the subject matter.

A Historical Overview of this compound

The journey of this compound began in the mid-19th century. The term "acrylic" was first used in 1843, derived from acrolein, a pungent oil obtained from glycerol.[1] The first synthesis of this compound was also reported in 1843 through the oxidation of acrolein.[2] However, it was the pioneering work of chemists like Otto Röhm in the early 20th century on the polymerization of acrylic esters that unlocked the immense commercial potential of this compound and its derivatives.[2]

The industrial production of this compound and its esters commenced in the 1930s.[2] Since then, a variety of synthetic methods have been developed and subsequently abandoned for economic or environmental reasons.[3] The following sections delve into the key historical and current manufacturing processes.

The Evolution of this compound Synthesis

The commercial production of this compound has seen a significant evolution, driven by the pursuit of higher yields, greater efficiency, and improved safety and environmental profiles. Early methods relied on acetylene (B1199291) and ethylene-based feedstocks, while the modern era is dominated by the catalytic oxidation of propylene (B89431).

Historical Synthesis Methods

Several methods were historically significant in the production of this compound before the advent of the propylene oxidation process. These have been largely phased out due to factors such as high raw material costs, unfavorable reaction conditions, and the generation of undesirable byproducts.[2][3]

2.1.1. Reppe Chemistry (Hydrocarboxylation of Acetylene)

Developed by Walter Reppe, this method involves the reaction of acetylene with carbon monoxide and water in the presence of a nickel catalyst.[1] One iteration of this process utilized nickel carbonyl at high pressures.[3] A later, catalytic version employed a nickel bromide-copper(II) bromide catalyst at elevated temperatures and pressures.[4]

2.1.2. Ethylene (B1197577) Cyanohydrin Process

This two-stage process begins with the reaction of ethylene oxide with hydrogen cyanide to produce ethylene cyanohydrin.[1] The ethylene cyanohydrin is then hydrolyzed using sulfuric acid at high temperatures to yield this compound.[1]

2.1.3. Hydrolysis of Acrylonitrile (B1666552)

This compound was also manufactured by the hydrolysis of acrylonitrile.[3] This process, however, had the significant drawback of producing ammonium (B1175870) byproducts, which posed disposal challenges.[3]

2.1.4. Beta-Propiolactone (B13848) Process

In this route, ketene (B1206846) is reacted with formaldehyde (B43269) to produce beta-propiolactone. The subsequent hydrolysis of beta-propiolactone yields this compound.[5] This method is no longer in common use, partly due to the toxicity and carcinogenicity of beta-propiolactone.[5]

The Modern Era: Two-Step Propylene Oxidation

The dominant method for this compound production today is the two-step catalytic oxidation of propylene. This process, developed in the 1960s, offers significant economic and environmental advantages over the historical routes.[2] The overall process involves the initial oxidation of propylene to acrolein, which is then further oxidized to this compound in a second step.[1]

Comparative Analysis of Synthesis Methods

The following table summarizes the key quantitative data for the various historical and current methods of this compound synthesis, allowing for a direct comparison of their reaction conditions and performance.

| Synthesis Method | Key Reactants | Catalyst | Temperature (°C) | Pressure (MPa) | Yield | Key Disadvantages |

| Reppe Chemistry | Acetylene, Carbon Monoxide, Water | Nickel Bromide/Copper(II) Bromide or Nickel Carbonyl | ~200[1] | 6 - 20[1] | - | High cost of acetylene, high pressure |

| Ethylene Cyanohydrin | Ethylene Oxide, Hydrogen Cyanide | Diethylamine (Stage 1), Sulfuric Acid (Stage 2) | 55 - 60 (Stage 1)[1], ~175 (Stage 2)[1] | - | - | Use of highly toxic hydrogen cyanide |

| Acrylonitrile Hydrolysis | Acrylonitrile, Water, NaOH | - | 300[6] | - | ~55%[6] | Generation of ammonium byproducts[3] |

| Propylene Oxidation | Propylene, Air, Steam | Bismuth Molybdate (Stage 1), Molybdenum-Vanadium Oxide (Stage 2) | ~320 (Stage 1)[1], ~280 (Stage 2)[1] | Atmospheric | High | - |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the history of this compound synthesis. These protocols are intended to provide a deeper understanding of the practical aspects of these chemical transformations.

Propylene Oxidation (Two-Step Process) - A Representative Industrial Protocol

This protocol describes the continuous, vapor-phase, two-step catalytic oxidation of propylene to this compound, which is the current industry standard.

4.1.1. Materials and Equipment

-

Reactants: Propylene (chemical grade), Air (filtered and compressed), Steam.

-

Catalysts:

-

First-stage reactor: Mixed metal oxide catalyst, typically based on bismuth molybdate.

-

Second-stage reactor: Mixed metal oxide catalyst, typically based on molybdenum and vanadium oxides.

-

-

Equipment:

-

Two fixed-bed tubular reactors in series.

-

Feed preheater and vaporizer.

-

Quench tower/absorber.

-

Solvent extraction column.

-

Distillation columns for solvent recovery and product purification.

-

4.1.2. Experimental Procedure

-

Feed Preparation: A feed gas mixture of propylene, air, and steam is prepared. The composition is carefully controlled to ensure optimal conversion and selectivity, as well as to remain outside of the flammable limits.

-

First-Stage Oxidation: The preheated feed gas is introduced into the first fixed-bed reactor. The reactor tubes are packed with the bismuth molybdate-based catalyst. The reaction is carried out at approximately 320°C.[1] Propylene is oxidized to acrolein as the primary product, along with some this compound and byproducts like acetic acid and carbon oxides.

-

Second-Stage Oxidation: The effluent gas from the first reactor, containing acrolein, unreacted propylene, and other components, is directly fed into the second fixed-bed reactor. This reactor is packed with a molybdenum-vanadium-based catalyst and is operated at a lower temperature of around 280°C.[1] In this stage, acrolein is selectively oxidized to this compound.

-

Quenching and Absorption: The hot reactor effluent from the second stage is rapidly cooled in a quench tower by direct contact with a circulating aqueous solution of this compound. This is followed by absorption in water in an absorption column to recover the this compound from the gas stream.

-

Purification:

-

Solvent Extraction: The aqueous this compound solution from the absorber is fed to a liquid-liquid extraction column where a suitable solvent is used to extract the this compound.

-

Distillation: The extract is then subjected to a series of distillations. The first distillation separates the solvent for recycling. Subsequent distillations are performed to separate water and acetic acid, ultimately yielding high-purity this compound.

-

Reppe Process (Hydrocarboxylation of Acetylene) - Laboratory Scale

This protocol outlines a laboratory-scale synthesis of this compound based on the Reppe chemistry.

4.2.1. Materials and Equipment

-

Reactants: Acetylene, Carbon Monoxide, Distilled Water.

-

Catalyst: Nickel bromide and copper(II) bromide.

-

Solvent: Tetrahydrofuran (B95107) (THF).

-

Equipment: High-pressure autoclave equipped with a stirrer, gas inlet, pressure gauge, and thermocouple.

4.2.2. Experimental Procedure

-

Catalyst Preparation: A solution of nickel bromide and copper(II) bromide in tetrahydrofuran is prepared and charged into the high-pressure autoclave.

-

Reaction Setup: The autoclave is sealed and purged with nitrogen to remove any air.

-

Reaction Execution: The autoclave is heated to approximately 200°C.[1] A mixture of acetylene and carbon monoxide is then introduced into the autoclave, and the pressure is maintained between 6 and 20 MPa.[1] The reaction mixture is stirred vigorously for a set period.

-

Product Isolation and Purification:

-

After the reaction, the autoclave is cooled, and the excess gas is carefully vented.

-

The liquid product mixture is discharged from the autoclave.

-

The crude this compound is separated from the solvent (THF) and unreacted starting materials by distillation.

-

Visualizing the Pathways and Processes

The following diagrams, created using the DOT language for Graphviz, illustrate the historical evolution of this compound synthesis and the workflow of the modern propylene oxidation process.

Conclusion

The history of this compound is a compelling narrative of chemical innovation, driven by the evolving needs of industry and society. From its initial synthesis in the 19th century to the highly optimized propylene oxidation process of today, the journey of this vital monomer reflects the broader trends in chemical manufacturing towards greater efficiency, safety, and sustainability. For researchers and professionals in drug development and other scientific fields, understanding the synthesis and properties of this compound and its derivatives is crucial for the development of new materials and technologies. The information presented in this guide provides a solid foundation for further exploration and application of this versatile chemical building block.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Production methods of acrylic acid_Chemicalbook [chemicalbook.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of this compound and acrylates from CO2 and ethylene — the thorny path from dream to reality | Russian Chemical Reviews [rcr.colab.ws]

- 6. An effective method and pathways of acrylonitrile degradation to this compound through an alkaline hydrothermal system - PubMed [pubmed.ncbi.nlm.nih.gov]

fundamental properties of acrylic acid for researchers

An In-depth Technical Guide on the Fundamental Properties of Acrylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core properties of this compound (IUPAC name: prop-2-enoic acid), a fundamental building block in the chemical and pharmaceutical industries. This document details its physicochemical characteristics, chemical behavior, biological effects, and established experimental protocols for its analysis.

Physicochemical Properties of this compound

This compound is the simplest unsaturated carboxylic acid, presenting as a colorless liquid with a characteristic acrid odor at room temperature.[1][2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₃H₄O₂ | [3] |

| Molar Mass | 72.063 g/mol | [1] |

| Appearance | Clear, colorless liquid | [1] |

| Odor | Acrid, pungent, tart | [1][2][4] |

| Density | 1.051 g/mL (at 20°C) | [1][3] |

| Melting Point | 13.5 - 14 °C (57 °F; 287 K) | [1][3][5] |

| Boiling Point | 141 °C (286 °F; 414 K) | [1][3][5] |

| Flash Point | 54 °C (130 °F) (closed cup) | [2][6] |

| Vapor Pressure | 3.1 - 3 mmHg | [1][3] |

| Acidity (pKa) | 4.25 | [1][4] |

| Solubility | Miscible with water, alcohols, ethers, benzene, chloroform, and acetone.[1][2][3] | |

| Refractive Index | 1.4224 | [5] |

Chemical Reactivity and Polymerization

The chemical behavior of this compound is dictated by its two primary functional groups: the carbon-carbon double bond (vinyl group) and the carboxylic acid group.[7]

Reactions of the Carboxylic Acid Group: As a typical carboxylic acid, it can undergo esterification with alcohols to form acrylate (B77674) esters, which are crucial industrial monomers.[1][7] It also reacts with bases to form salts, known as acrylates or propenoates.[1]

Reactions of the Double Bond and Polymerization: The presence of the vinyl group makes this compound highly reactive and susceptible to addition reactions.[7] Its most significant reaction is polymerization. This compound readily polymerizes via free-radical mechanisms to form poly(this compound) (PAA) or can be copolymerized with other monomers like acrylamides, vinyl compounds, and styrene.[1][7][8]

This polymerization is an exothermic process that can become violent and explosive if not controlled, especially if the material is confined.[3][8] To prevent spontaneous polymerization during transport and storage, an inhibitor, such as the monomethyl ether of hydroquinone (B1673460) (MEHQ), is typically added at around 200 ppm.[3][6] The effectiveness of this inhibitor requires the presence of dissolved oxygen.[6][8]

Caption: Free-radical polymerization of this compound proceeds via initiation, propagation, and termination steps.

Biological Effects and Toxicology

This compound poses significant health and safety hazards primarily due to its corrosive nature.[6][9]

-

Skin and Eye Contact: It is severely irritating and corrosive to the skin and respiratory tract.[1][6] Direct contact can cause burns and blistering, which may be delayed.[6] Eye contact can lead to severe, irreversible injury.[1][9]

-

Inhalation: Inhaling concentrated vapors can cause moderate to severe irritation of the respiratory tract, potentially leading to pulmonary edema.[6][10]

-

Ingestion: Swallowing this compound can cause severe irritation or burns to the mouth, throat, and stomach.[6]

Due to its rapid metabolism and elimination, this compound has a short half-life in the body (minutes) and does not bioaccumulate.[6] The International Agency for Research on Cancer (IARC) has classified this compound in Group 3, meaning it is not classifiable as to its carcinogenicity to humans due to inadequate evidence.[6][11]

Toxicological Data Summary

| Metric | Value | Species | Route | Reference |

| LD₅₀ | 340 mg/kg | Rat | Oral | [1] |

| LD₅₀ | 2590 mg/kg | Rat | Oral | [5] |

Experimental Protocols

Accurate quantification of this compound is essential for quality control, environmental monitoring, and safety assessments. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are common analytical techniques.

Protocol: Quantification of this compound in Air Samples by HPLC-UV

This protocol is adapted from established OSHA methodologies for analyzing this compound in air.[12]

Principle: Air samples are collected by drawing a known volume of air through sorbent tubes. The collected analyte is then desorbed with a methanol/water solution and analyzed by reverse-phase HPLC with UV detection at 210 nm.[12]

Materials and Equipment:

-

This compound, Reagent Grade[12]

-

Methanol, HPLC Grade[12]

-

Deionized Water[12]

-

Phosphoric Acid, Reagent Grade[12]

-

Personal sampling pump[12]

-

HPLC system with a UV detector[12]

-

Reverse-phase HPLC column (e.g., LC-8-DB, 25-cm x 4.6-mm i.d., 5 µm)[12]

-

Standard laboratory glassware (syringes, vials, etc.)[12]

Methodology:

-

Sample Collection: Connect two sorbent tubes in series and attach to a personal sampling pump. Draw a known volume of air (a 24-L sample is recommended) through the tubes at a calibrated flow rate (e.g., 0.1 L/min).[13]

-

Sample Preparation (Desorption): Break the ends of the sorbent tubes and transfer the contents to separate vials. Add 1 mL of a 1:1 methanol/water solution to each vial, cap securely, and allow to desorb for at least 30 minutes with occasional shaking.[13]

-

Standard Preparation: Prepare a stock standard of this compound (approx. 1 mg/mL) in the 1:1 methanol/water solution. Create a series of working standards by diluting the stock standard to cover the expected concentration range of the samples.[13]

-

HPLC Analysis:

-

Quantification: Inject the prepared samples and standards into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from this curve.

Caption: A typical experimental workflow for the analysis of this compound using HPLC-UV.

Protocol: Determination of Acid Number by Titration

The acid number is a key quality control parameter used to determine the extent of dimerization in this compound samples. This method uses automated potentiometric titration.[14]

Principle: The sample is dissolved in a suitable solvent mixture and titrated with a standardized solution of potassium hydroxide (B78521) (KOH) in ethanol. The endpoint is determined potentiometrically.[14]

Materials and Equipment:

-

This compound Sample

-

Titrant: c(KOH) = 0.1 mol/L in ethanol[14]

-

Solvent: Toluene/ethanol mixture (2:1 v/v)[14]

-

Automated Titrator (e.g., 905 Titrando)[14]

-

Electrode (e.g., Solvotrode easyClean)[14]

-

Stirrer and standard laboratory glassware

Methodology:

-

Sample Preparation: Pipette approximately 0.2 mL of the this compound sample into a titration vessel.[14]

-

Analysis:

-

Blank Determination: Perform a blank titration using the same procedure but without the this compound sample.[14]

-

Calculation: The acid number (in mg KOH/g) is calculated based on the volume of titrant consumed by the sample, corrected for the blank.

Safety and Handling

Proper handling and storage are critical to mitigate the risks associated with this compound.

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[9] Ensure safety showers and eyewash stations are readily accessible.[9]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical splash goggles and a face shield are required.[9]

-

Skin Protection: Wear chemical-resistant gloves (e.g., neoprene, butyl rubber), a lab coat, and closed-toe shoes.[9]

-

Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if working outside a fume hood or if ventilation is inadequate.[9]

-

-

Storage: Store in a cool, dry, well-ventilated, non-combustible area away from ignition sources and direct sunlight.[6][9] Containers must be glass, stainless steel, aluminum, or polyethylene-lined.[6] Ensure the inhibitor level is maintained, as the solid phase of frozen this compound will be inhibitor-free.[3]

-

Spills: For small spills (up to 5 liters), absorb with an inert material like sand or clay and place in a sealed container for hazardous waste disposal.[6][9] For large spills, evacuate the area and contact environmental health and safety personnel.[9]

Caption: The molecular structure of this compound (CH₂=CHCOOH).

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 79-10-7 [chemicalbook.com]

- 3. This compound - DCCEEW [dcceew.gov.au]

- 4. study.com [study.com]

- 5. ruicoglobal.com [ruicoglobal.com]

- 6. This compound (HSG 104, 1997) [inchem.org]

- 7. nbinno.com [nbinno.com]

- 8. Acrylates and Acrylic Acids | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. benchchem.com [benchchem.com]

- 10. study.com [study.com]

- 11. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 12. benchchem.com [benchchem.com]

- 13. osha.gov [osha.gov]

- 14. metrohm.com [metrohm.com]

overview of acrylic acid polymerization mechanisms

An In-depth Technical Guide to the Polymerization Mechanisms of Acrylic Acid

Introduction

Poly(this compound) (PAA) is a high-molecular-weight polymer of significant commercial and scientific interest due to its properties as a superabsorbent, thickener, emulsifier, and dispersing agent.[1][2] Its applications span various industries, including pharmaceuticals, cosmetics, water treatment, and paints.[1][3] The versatility of PAA stems from the pendant carboxylic acid groups which impart hydrophilicity and can be ionized in aqueous solutions.[4] The final properties of the polymer, such as molecular weight, polydispersity, and architecture, are critically dependent on the synthesis method. This guide provides a detailed overview of the core polymerization mechanisms for this compound, tailored for researchers and professionals in chemistry and drug development.

Free Radical Polymerization (FRP)

Free radical polymerization is the most common industrial method for synthesizing PAA.[1][5] It is a chain-growth process involving the sequential addition of monomer units to a growing radical chain. The mechanism is classically divided into three key stages: initiation, propagation, and termination.[4][6]

2.1 Mechanism

-

Initiation: The process begins with the generation of free radicals from an initiator molecule.[4] This is typically achieved through thermal decomposition or redox reactions.[4] Common initiators include potassium persulfate, azo compounds like 2,2'-azobisisobutyronitrile (AIBN), and redox pairs such as hydrogen peroxide and ascorbic acid.[1][4] The generated primary radical then adds to the double bond of an this compound monomer, forming a monomer radical.[7]

-

Propagation: The newly formed monomer radical attacks another this compound monomer, extending the polymer chain and regenerating the radical site at the chain end.[4] This step repeats thousands of times, leading to the formation of a long polymer chain.[4] The rate of propagation is a critical factor determining the final molecular weight.[8]

-

Termination: The growth of a polymer chain is halted when its radical activity is destroyed. Termination typically occurs through two mechanisms: combination (where two growing radical chains combine to form a single, non-reactive chain) or disproportionation (involving hydrogen transfer from one radical chain to another, resulting in two polymer chains, one with a saturated end and one with an unsaturated end).[6] Chain transfer to a monomer, polymer, or solvent can also occur, which terminates one chain while initiating another.[2]

2.2 Kinetic Data

The kinetics of this compound polymerization are highly dependent on reaction conditions such as temperature, monomer concentration, and the type of solvent and initiator used.[9][10] The reaction is highly exothermic, with a heat of polymerization around -77.4 kJ·mol⁻¹, which requires careful temperature control.[10]

| Parameter | Value | Conditions | Source |

| Activation Energy (Ea) | 58.6 ± 0.8 kJ/mol | 0.5 mol% AIBN, in isopropanol | [9] |

| Activation Energy (Ea) | 88.5 ± 1.5 kJ/mol | 1.0 mol% AIBN, in isopropanol | [9] |

| Monomer Reaction Order | 1.73 ± 0.15 | Non-neutralized AA in isopropanol | [9] |

| Reaction Enthalpy (ΔHR) | -66.4 ± 4.8 kJ/mol | Non-neutralized AA in isopropanol | [9] |

| Reaction Enthalpy (ΔHR) | -77.4 kJ/mol | Free radical polymerization | [10] |

Table 1: Kinetic parameters for the free radical polymerization of this compound.

2.3 Experimental Protocol: Bulk Polymerization of this compound

This protocol describes a typical lab-scale bulk polymerization process.[11]

-

Materials:

-

This compound (inhibitor removed)

-

Initiator (e.g., Dimethyl 2,2'-azobis(2-methylpropionate), V-601)

-

Reaction vessel with mechanical stirrer, temperature probe, and inert gas inlet

-

Cooling bath

-

-

Procedure:

-

Charge the reaction vessel with the desired amount of this compound and initiator (e.g., 0.1-0.5 mol% relative to the monomer).

-

Purge the vessel with an inert gas (e.g., Nitrogen or Argon) for at least 30 minutes to remove oxygen, which can inhibit the reaction.

-

Begin stirring and slowly heat the mixture to the target reaction temperature (e.g., 60-70°C).

-

Monitor the internal temperature closely. Due to the high exothermicity of the reaction, a cooling bath is necessary to maintain a stable temperature.

-

Continue the polymerization until the desired monomer conversion is achieved, often indicated by a significant increase in viscosity.

-

Terminate the reaction by rapidly cooling the vessel.

-

The resulting product is typically a solid, transparent block of poly(this compound), which can be dissolved in a suitable solvent for further use or characterization.

-

Controlled Radical Polymerization (CRP)

Controlled Radical Polymerization (CRP), also known as Living Radical Polymerization (LRP), offers significant advantages over conventional FRP, including the ability to synthesize polymers with predetermined molecular weights, low polydispersity, and complex architectures like block copolymers.[12][13] CRP techniques introduce a dynamic equilibrium between active (propagating) radical species and dormant species, minimizing irreversible termination reactions.[13] The main CRP methods are Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization, and Nitroxide-Mediated Polymerization (NMP).[14][15]

3.1 Atom Transfer Radical Polymerization (ATRP)

ATRP is based on a reversible redox process catalyzed by a transition metal complex (typically copper), which reversibly activates a dormant species (an alkyl halide) to generate a propagating radical.[13]

-

Challenge with this compound: The direct polymerization of this compound via ATRP is challenging because the carboxylic acid group can coordinate with the metal catalyst, leading to poorly controlled polymerization.[12][16] Strategies to overcome this include using protecting groups for the acid moiety, lowering the pH, or using specific catalyst systems.[16]

References

- 1. ijcrt.org [ijcrt.org]

- 2. researchgate.net [researchgate.net]

- 3. Modification and Characterization of Polythis compound for Metal Ion Recovery [article.sapub.org]

- 4. youtube.com [youtube.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Propagation rate coefficient for this compound polymerization in bulk and in propionic acid by the PLP–SEC method: experiment and 3D simulation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. books.google.cn [books.google.cn]

- 15. primo.lib.umn.edu [primo.lib.umn.edu]

- 16. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Chemical Structure and Reactivity of Acrylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acrylic acid (IUPAC name: prop-2-enoic acid) is the simplest unsaturated carboxylic acid, possessing both a vinyl group and a carboxyl functional group. This dual functionality imparts a unique and versatile reactivity, making it a crucial building block in the chemical industry for the synthesis of a wide array of polymers, esters, and other valuable organic compounds. This guide provides a comprehensive overview of the chemical structure of this compound, including its molecular geometry, and delves into its key reactive characteristics. Detailed experimental protocols for its principal reactions are provided, alongside quantitative data and visual representations of reaction mechanisms and workflows to support advanced research and development.

Chemical Structure of this compound

This compound is an organic compound with the chemical formula C₃H₄O₂.[1][2][3][4] Its structure consists of a vinyl group (a carbon-carbon double bond) directly attached to a carboxylic acid terminus.[4][5][6] This colorless liquid possesses a characteristic acrid or tart smell and is miscible with water, alcohols, ethers, and chloroform.[5][6]

The presence of both the C=C double bond and the -COOH group makes this compound a highly reactive molecule, capable of undergoing reactions typical of both alkenes and carboxylic acids. The central carbon atom (C2) is sp² hybridized, a result of forming three sigma bonds and one pi bond.[2]

Molecular Geometry

The molecule is planar, and in the crystalline state, it forms hydrogen-bonded dimers.[7] The specific bond lengths and angles of the trans-planar structure have been determined, providing insight into its geometry.

Quantitative Structural and Physical Data

The following tables summarize key quantitative data for this compound.

Table 1: Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₃H₄O₂ |